

Application Note: Analysis of C.I. Reactive Red 2 in Textile Effluent

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Compound of Interest

Compound Name: **C.I. Reactive red 2**

Cat. No.: **B083879**

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Abstract: This document provides a detailed technical guide for the quantitative analysis of **C.I. Reactive Red 2** (Procion Red MX-5B), a common azo dye, in complex textile wastewater matrices. We present two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) for high specificity and UV-Visible (UV-Vis) Spectrophotometry for rapid screening. The guide includes in-depth protocols, from sample collection and preparation to instrumental analysis and data interpretation, grounded in established scientific principles to ensure data integrity and reliability.

Introduction: The Challenge of Reactive Dyes in Wastewater

C.I. Reactive Red 2 is a widely used monochlorotriazine reactive dye in the textile industry for dyeing cellulosic fibers like cotton and viscose.^{[1][2]} Its popularity stems from the formation of strong, covalent bonds with the fiber, resulting in excellent wash fastness.^[3] However, the dyeing process is not 100% efficient, leading to a significant portion of the dye being lost to the wastewater stream. It is estimated that 10-25% of textile dyes are lost during the dyeing process and are subsequently discharged as aqueous effluents.

The chemical structure of Reactive Red 2, a single azo compound, and its high water solubility make it persistent and difficult to remove with conventional wastewater treatment methods.^[1] ^[4] The discharge of colored effluents into aquatic ecosystems is a major environmental concern, as it reduces light penetration, thereby affecting photosynthesis and the overall health of the aquatic food chain.^[5] Furthermore, the potential for azo dyes to break down into

carcinogenic aromatic amines under anaerobic conditions necessitates stringent monitoring and control.[3]

Accurate and reliable analytical methods are therefore crucial for textile manufacturers to monitor the efficacy of their wastewater treatment processes, ensure compliance with environmental discharge regulations, and develop more sustainable dyeing practices. This guide details the protocols to achieve this.

PART 1: Understanding the Matrix: Physicochemical Properties of Textile Effluent

Textile dyeing effluent is a notoriously complex and variable matrix. Before any instrumental analysis, it is critical to understand its typical characteristics, which present significant analytical challenges.

- **High Suspended and Dissolved Solids (TSS & TDS):** Effluents contain unfixed dyes, salts (e.g., sodium chloride, sodium carbonate), wetting agents, and other auxiliary chemicals, leading to high solids content that can clog analytical instruments.[6]
- **Extreme pH:** The pH can range from highly alkaline (due to fixing agents) to acidic, which can affect the stability and spectral properties of the target analyte.
- **High Chemical and Biological Oxygen Demand (COD & BOD):** The presence of a large amount of organic matter, including hydrolyzed dye, sizing agents, and surfactants, contributes to high COD and BOD values.[5][7]
- **Interfering Substances:** The effluent contains a mixture of dyes and chemical auxiliaries that may have overlapping spectral absorbances or co-elute during chromatographic separation, complicating quantification.

This complex composition necessitates a robust sample preparation strategy to isolate the analyte of interest and remove interfering components, ensuring the longevity of analytical instrumentation and the accuracy of the results.

PART 2: Protocol for Sample Collection and Preparation

A self-validating protocol begins with proper sample handling. The goal of sample preparation is to produce a clean, homogenous liquid sample suitable for instrumental injection.

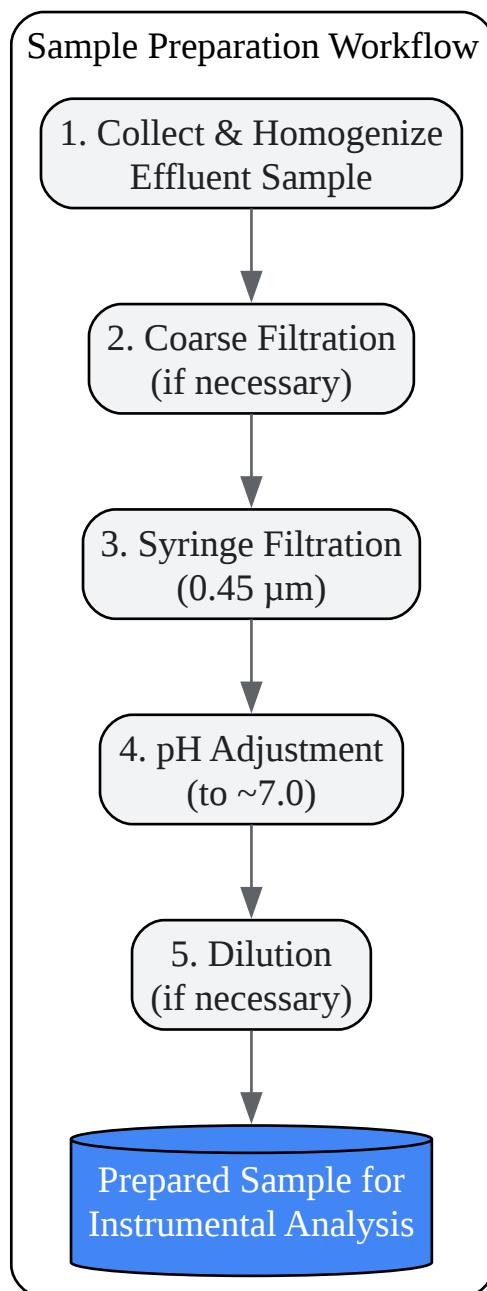
Sample Collection

Collect effluent samples in clean glass or chemically resistant plastic containers. Samples should be representative of the waste stream. For optimal results, samples should be stored at 4°C and analyzed promptly, ideally within 24-48 hours, to minimize degradation of the dye.

Step-by-Step Sample Preparation Protocol

- Homogenization: Thoroughly mix the collected effluent sample to ensure a uniform suspension of any solids.
- Coarse Filtration (Optional): If the sample contains large particulates, pre-filter through a coarse filter paper (e.g., Whatman Grade 1) to prevent clogging of the membrane filter in the next step.
- Removal of Suspended Solids: Filter the sample through a 0.45 µm or 0.2 µm syringe filter (e.g., nylon or PTFE). This is a critical step to remove fine suspended solids and microbial contaminants that can damage HPLC columns and interfere with spectrophotometric readings.^{[8][9]} The filtrate is the sample used for analysis.
- pH Neutralization: Check the pH of the filtrate. If it is highly acidic or alkaline, adjust to a neutral pH (~7.0) using dilute HCl or NaOH. This is important because the absorption spectrum and chromatographic retention time of Reactive Red 2 can be pH-dependent.
- Dilution: Depending on the color intensity of the effluent, a dilution with deionized water may be necessary to bring the dye concentration within the linear range of the analytical method. Record the dilution factor accurately for the final concentration calculation.

Workflow for Sample Preparation



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Caption: General workflow for preparing textile effluent for dye analysis.

PART 3: Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV/Vis)

Principle of Causality: HPLC is the premier method for dye analysis due to its high resolving power. It physically separates the target analyte (Reactive Red 2) from other components in the effluent based on differential partitioning between a stationary phase (the C18 column) and a liquid mobile phase. This specificity allows for accurate quantification even in a complex matrix and can distinguish between the parent reactive dye and its hydrolyzed, inactive form.[10][11]

Experimental Protocol:

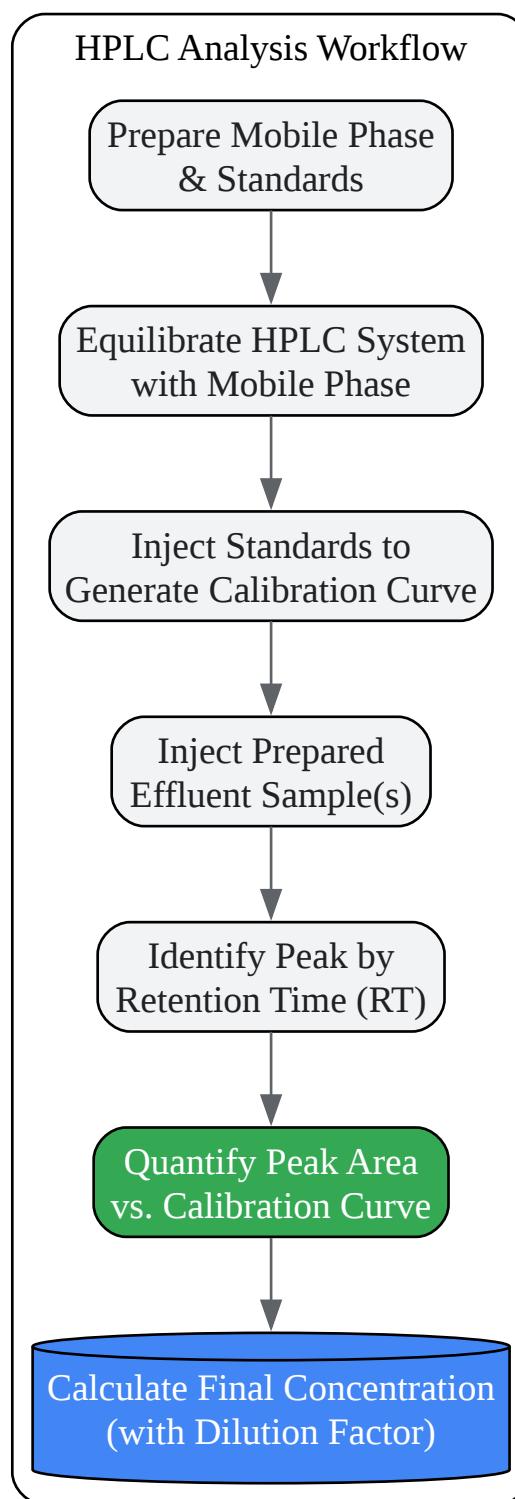
- **Instrumentation:** An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size), a UV-Vis or Photodiode Array (PDA) detector, and an autosampler.
- **Reagents and Mobile Phase:**
 - Solvent A: HPLC-grade water.
 - Solvent B: HPLC-grade acetonitrile.
 - Buffer/Ion-Pairing Agent (optional but recommended): Prepare a buffered mobile phase to improve peak shape and reproducibility. A common choice is an aqueous phosphate buffer or the addition of an ion-pairing agent like N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) to the mobile phase.[9] For this protocol, we will use a phosphate buffer. Prepare a 20 mM potassium phosphate buffer in water and adjust the pH to 6.5.
- **Preparation of Standards:**
 - Prepare a 100 mg/L stock solution of **C.I. Reactive Red 2** analytical standard in deionized water.
 - Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L).
- **Chromatographic Conditions:**
 - Inject 20 μ L of each standard and the prepared samples.
 - Run the analysis using the conditions outlined in the table below.

Parameter	Recommended Setting	Rationale
Column	C18 Reversed-Phase (250 x 4.6 mm, 5 μ m)	Industry standard for non-polar to moderately polar analytes like azo dyes.[9][10]
Mobile Phase	A: 20 mM Phosphate Buffer (pH 6.5) B: Acetonitrile	Buffered aqueous-organic mixture provides good separation for reactive dyes.
Gradient	70% A / 30% B, hold for 10 min	An isocratic method is often sufficient and robust for quality control.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection (λ)	538 nm	This is the maximum absorbance wavelength (λ_{max}) for C.I. Reactive Red 2. [2][12]
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.

- Data Analysis:

- Generate a calibration curve by plotting the peak area of the Reactive Red 2 standard against its concentration.
- Identify the Reactive Red 2 peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the concentration in the sample using the regression equation from the calibration curve. Remember to multiply by the dilution factor.

Workflow for HPLC Analysis



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Caption: Step-by-step workflow for the quantification of Reactive Red 2 via HPLC.

Method B: UV-Visible Spectrophotometry

Principle of Causality: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid and cost-effective technique for estimating dye concentration.[\[13\]](#) The chromophore of the azo dye absorbs light in the visible region, and the intensity of this absorption at its λ_{max} (~538 nm) is measured.

Experimental Protocol:

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Preparation of Standards:** Use the same standards prepared for the HPLC method (0.5 to 50 mg/L).
- **Procedure:**
 - Determine λ_{max} : Scan a mid-range standard (e.g., 10 mg/L) from 400 nm to 700 nm to confirm the wavelength of maximum absorbance (λ_{max}). It should be approximately 538 nm.[\[2\]](#)
 - Generate Calibration Curve: Set the spectrophotometer to the determined λ_{max} . Use deionized water as a blank. Measure the absorbance of each calibration standard. Plot absorbance vs. concentration to create a calibration curve. The plot should be linear with an R^2 value > 0.99 .
 - Sample Measurement: Measure the absorbance of the prepared and diluted textile effluent sample at the same λ_{max} .
- **Calculation:**
 - Determine the concentration of the dye in the measured sample using the linear regression equation from the calibration curve: $\text{Concentration} = (\text{Absorbance} - \text{y-intercept}) / \text{slope}$.
 - Calculate the original concentration in the effluent by multiplying the result by the dilution factor used during sample preparation.

Trustworthiness and Limitations: While simple and fast, spectrophotometry is a non-specific method. Its accuracy is highly dependent on the composition of the effluent. Any other substance in the sample that absorbs light at or near 538 nm will cause a positive interference, leading to an overestimation of the dye concentration.[\[14\]](#) Therefore, this method is best employed for routine process monitoring where the effluent composition is relatively consistent, or as a preliminary screening tool. For accurate, reportable data for regulatory purposes, HPLC is the recommended method.

PART 4: Data Quality and Validation

To ensure the trustworthiness of the generated data, a robust quality control system is essential.

- **Linearity:** The calibration curve for both methods must demonstrate linearity over the desired concentration range, with a coefficient of determination (R^2) of ≥ 0.995 .
- **Method Blank:** Analyze a deionized water sample that has gone through the entire sample preparation process. This is to ensure no contamination is introduced from filters, glassware, or reagents.
- **Limit of Detection (LOD) and Quantification (LOQ):** Determine the LOD and LOQ to understand the sensitivity of the method. Typical LODs for spectrophotometric methods after preconcentration can be in the ng/L range, while HPLC offers low mg/L to μ g/L detection without preconcentration.[\[9\]](#)[\[14\]](#)
- **Matrix Spike:** To assess the effect of the effluent matrix on the analytical result (e.g., suppression or enhancement), a "spike" sample should be prepared. Add a known concentration of Reactive Red 2 standard to a portion of the prepared effluent sample and analyze it. The percent recovery should ideally be within 80-120%.

Quantitative Performance Data (Typical)

Parameter	UV-Vis Spectrophotometry	HPLC-UV/Vis
Specificity	Low (susceptible to interference)	High (separates components)
Linear Range	~0.5 - 15.0 mg/L[14]	~0.1 - 50.0 mg/L[9]
Primary Use	Rapid screening, process control	Accurate quantification, regulatory reporting

Conclusion

The analysis of **C.I. Reactive Red 2** in textile effluent can be performed effectively using either HPLC or UV-Visible spectrophotometry. The choice of method depends on the required level of accuracy and specificity. For precise, defensible data, the specificity of HPLC makes it the superior choice, as it physically separates the dye from matrix interferences. UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput screening and process monitoring, provided its limitations regarding interferences are well understood. A rigorous sample preparation protocol and consistent quality control checks are fundamental to achieving reliable and trustworthy results with either technique.

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